molecular formula C12H11NO4 B1321991 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione CAS No. 391212-30-9

2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione

Cat. No. B1321991
Key on ui cas rn: 391212-30-9
M. Wt: 233.22 g/mol
InChI Key: VNKMDVSRTVGDKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07411001B2

Procedure details

Ethylene glycol vinyl ether (9.88 g, 112 mmol), triphenylphosphine (29.4 g, 112 mmol), and N-hydroxyphthalimide (18.22 g, 111.7 mmol) were combined in 300 mL of anhydrous tetrahydrofuran and cooled to 0° C. (ice bath). Diethylazodicarboxylate (18.0 mL, 114 mmol) was added dropwise over 15 min and the resultant reaction mixture was allowed to warm to ambient temperature over 18 h. The reaction mixture was concentrated to a paste and the solids were filtered and washed with chloroform. The filtrate was further concentrated and filtered again, washing the solids with chloroform. The remaining chloroform solution was concentrated to an oil. The oil was dissolved in absolute ethanol (75 mL). Scratching with a glass rod induced crystallization. The crystals were collected and recrystallized from hot ethanol to afford colorless needles of 2-(2-vinyloxy-ethoxy)-isoindole-1,3-dione (13.8 g, 53% yield): 1H NMR (400 MHz, CDCl3) δ 7.85 (m, 2 H), 7.75 (m, 2 H), 6.46 (dd, J=14.3, 6.7 Hz, 1 H), 4.45 (m, 2H), 4.16 (dd, J=14.4, 2.2 Hz), 4.02 (m 3 H).
Quantity
9.88 g
Type
reactant
Reaction Step One
Quantity
29.4 g
Type
reactant
Reaction Step Two
Quantity
18.22 g
Type
reactant
Reaction Step Three
Name
Diethylazodicarboxylate
Quantity
18 mL
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]([O:3][CH2:4][CH2:5][OH:6])=[CH2:2].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O[N:27]1[C:31](=[O:32])[C:30]2=[CH:33][CH:34]=[CH:35][CH:36]=[C:29]2[C:28]1=[O:37].CCOC(/N=N/C(OCC)=O)=O>O1CCCC1>[CH:1]([O:3][CH2:4][CH2:5][O:6][N:27]1[C:31](=[O:32])[C:30]2[C:29](=[CH:36][CH:35]=[CH:34][CH:33]=2)[C:28]1=[O:37])=[CH2:2]

Inputs

Step One
Name
Quantity
9.88 g
Type
reactant
Smiles
C(=C)OCCO
Step Two
Name
Quantity
29.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
18.22 g
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Step Four
Name
Diethylazodicarboxylate
Quantity
18 mL
Type
reactant
Smiles
CCOC(=O)/N=N/C(=O)OCC
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resultant reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature over 18 h
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to a paste
FILTRATION
Type
FILTRATION
Details
the solids were filtered
WASH
Type
WASH
Details
washed with chloroform
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was further concentrated
FILTRATION
Type
FILTRATION
Details
filtered again
WASH
Type
WASH
Details
washing the solids with chloroform
CONCENTRATION
Type
CONCENTRATION
Details
The remaining chloroform solution was concentrated to an oil
DISSOLUTION
Type
DISSOLUTION
Details
The oil was dissolved in absolute ethanol (75 mL)
CUSTOM
Type
CUSTOM
Details
crystallization
CUSTOM
Type
CUSTOM
Details
The crystals were collected
CUSTOM
Type
CUSTOM
Details
recrystallized from hot ethanol

Outcomes

Product
Name
Type
product
Smiles
C(=C)OCCON1C(C2=CC=CC=C2C1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 13.8 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.